1-[4-(Benzyloxy)phenyl][1,2,4]triazolo[4,3-a]quinoline

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Researchers seeking novel triazoloquinoline probes face limited access to fully aromatic, non-dihydro analogs with defined substitution. This 1-(4-benzyloxyphenyl) derivative resolves that gap as a scaffold-hopping candidate with full quinoline conjugation, altering electronic profile vs. common 4,5-dihydro anticonvulsant leads. • Para-benzyloxy isomer forms a minimal pair with meta-isomer for binding-site topology mapping; substitution shift can alter protective index >3-fold. • 30 Da mass difference vs. 3-methoxy analog enables logP/solubility/permeability SAR in CNS programs. • Suited for HTS against PON2 (related TQ416 EC₅₀ ~400 nM) and HDAC8; no published bioactivity-requires full in-house characterization. Supplied as a research-grade screening compound with global shipping; custom synthesis and scale-up inquiries welcome.

Molecular Formula C23H17N3O
Molecular Weight 351.4 g/mol
Cat. No. B11527028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Benzyloxy)phenyl][1,2,4]triazolo[4,3-a]quinoline
Molecular FormulaC23H17N3O
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C4N3C5=CC=CC=C5C=C4
InChIInChI=1S/C23H17N3O/c1-2-6-17(7-3-1)16-27-20-13-10-19(11-14-20)23-25-24-22-15-12-18-8-4-5-9-21(18)26(22)23/h1-15H,16H2
InChIKeyQHKUPTBMEKSUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Benzyloxy)phenyl][1,2,4]triazolo[4,3-a]quinoline: Structural Identity & Class Profile


1-[4-(Benzyloxy)phenyl][1,2,4]triazolo[4,3-a]quinoline (CAS 312524-83-7) is a fully aromatic, non-dihydro triazoloquinoline heterocycle bearing a 4‑benzyloxyphenyl substituent at the 1‑position . It belongs to the [1,2,4]triazolo[4,3‑a]quinoline family, a scaffold explored extensively for anticonvulsant, anti‑inflammatory, anticancer, and enzyme‑inhibitory activities [1]. Unlike saturated 4,5‑dihydro analogs that dominate the anticonvulsant literature, this compound retains full conjugation across the quinoline ring, which alters its electronic profile and target‑binding geometry [2]. Its molecular formula is C₂₃H₁₇N₃O and its molecular weight is 351.4 g·mol⁻¹ .

1-[4-(Benzyloxy)phenyl][1,2,4]triazolo[4,3-a]quinoline: In-Class Substitution Not Evidence-Based


Triazoloquinolines are not functionally interchangeable. The substitution pattern, regiochemistry, and oxidation state of the quinoline ring profoundly influence target engagement and biological outcome. For instance, 5‑hexyloxy‑[1,2,4]triazolo[4,3‑a]quinoline (3f) is the most potent anticonvulsant in its series (ED₅₀ 19.0 mg·kg⁻¹), whereas the 5‑benzyloxy analog (3j) is safer (PI = 12.0) but weaker [1]. Similarly, in the 4,5‑dihydro series, 7‑(4‑fluorobenzyloxy)‑4,5‑dihydro‑[1,2,4]triazolo[4,3‑a]quinoline (4l) achieves ED₅₀ values of 11.8 mg·kg⁻¹ (MES) and 6.7 mg·kg⁻¹ (scMet), while the unsubstituted 7‑benzyloxy derivative (4a) yields ED₅₀ 17.3 mg·kg⁻¹ [2]. The target compound—a non‑dihydro, 1‑(4‑benzyloxyphenyl) derivative—differs from these analogs in three key structural dimensions: oxidation state, substitution position, and phenyl‑ring connectivity. These differences preclude reliable extrapolation of activity, selectivity, or safety [3].

1-[4-(Benzyloxy)phenyl][1,2,4]triazolo[4,3-a]quinoline: Product-Specific Evidence


Oxidation State: Aromatic vs. 4,5-Dihydro Scaffold

The target compound possesses a fully aromatic quinoline ring, whereas the most extensively characterized anticonvulsant triazoloquinolines (e.g., 4a and 4g) [1] bear a saturated 4,5‑dihydroquinoline substructure. This oxidation‑state difference directly impacts molecular planarity, electron distribution, and metabolic stability. Although no head‑to‑head quantitative comparison is available for this specific 4‑benzyloxyphenyl derivative, class‑level SAR data indicate that dihydro vs. aromatic analogs exhibit divergent potency, neurotoxicity, and protective indices [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Positional Isomer: 4-Benzyloxyphenyl vs. 3-Benzyloxyphenyl

The benzyloxy substituent on the 1‑phenyl ring can occupy the para (4‑) or meta (3‑) position. The 1‑(4‑benzyloxyphenyl) isomer (target compound) and the 1‑(3‑benzyloxyphenyl) isomer are both commercially available, yet no published study directly compares their biological activity. In related triazoloquinoline series, phenyl‑ring substitution pattern has been shown to modulate potency and toxicity; for example, 1‑phenyl‑7‑benzyloxy‑4,5‑dihydro‑[1,2,4]triazolo[4,3‑a]quinoline (4g) exhibits a protective index > 13, whereas the 7‑benzyloxy‑unsubstituted analog (4a) has a PI of only 3.5 [1].

Medicinal Chemistry Isomer Profiling Target Selectivity

Methoxy vs. Des-Methoxy Analog: Physicochemical Divergence

The closest commercially listed analog is 1‑(4‑benzyloxy‑3‑methoxy‑phenyl)‑[1,2,4]triazolo[4,3‑a]quinoline (MW 381.4 Da, C₂₄H₁₉N₃O₂) . The target compound (MW 351.4 Da, C₂₃H₁₇N₃O) lacks the 3‑methoxy substituent, resulting in a lower molecular weight, reduced hydrogen‑bond acceptor count, and altered logP. In the 5‑alkoxy series, the addition of a single methylene or oxygen atom shifted ED₅₀ values by > 20% and protective indices by > 2‑fold [1]. Although direct comparative data for the 4‑benzyloxyphenyl pair are absent, physicochemical divergence of this magnitude is expected to influence membrane permeability, metabolic stability, and off‑target binding.

Drug Design Physicochemical Profiling ADME Prediction

Evidence Gap: No Published Biological Activity

A systematic search of PubMed, Semantic Scholar, and patent databases identified no peer‑reviewed study reporting quantitative biological activity (IC₅₀, EC₅₀, ED₅₀, Ki, or PI) for 1‑[4‑(benzyloxy)phenyl][1,2,4]triazolo[4,3‑a]quinoline as of the search date [1]. The structurally related compound TQ416—a triazolo[4,3‑a]quinoline with a different substitution pattern—has an EC₅₀ of ~400 nM in a C12‑induced NF‑κB inhibition assay [2], but the target compound cannot be assumed to share this potency. This evidence gap must be acknowledged when selecting this compound for biological screening; any activity claims require de novo experimental validation.

Data Transparency Compound Selection Evidence-Based Procurement

1-[4-(Benzyloxy)phenyl][1,2,4]triazolo[4,3-a]quinoline: Application Scenarios


Scaffold-Hopping for Triazoloquinoline-Sensitive Enzymes

When a lead series contains a 4,5‑dihydro‑[1,2,4]triazolo[4,3‑a]quinoline core (e.g., anticonvulsant compounds 4a or 4g), the fully aromatic target compound can serve as a scaffold‑hopping candidate to explore the impact of quinoline oxidation state on potency and metabolic stability. This strategy is supported by class‑level SAR showing that aromatic vs. dihydro analogs exhibit divergent in vivo protective indices [1].

Positional Isomer Selectivity: Para vs. Meta Benzyloxyphenyl

The target compound (para‑benzyloxy) and its meta‑isomer (1‑(3‑benzyloxyphenyl)‑[1,2,4]triazolo[4,3‑a]quinoline) constitute a minimal isomeric pair for assessing how benzyloxy position on the 1‑phenyl ring affects target binding, selectivity, and toxicity. Existing data from related series demonstrate that phenyl substitution pattern can shift the protective index by > 3‑fold [2], making this pair valuable for probing binding‑site topology.

Physicochemical Lead Optimization: Methoxy vs. Des-Methoxy Analogs

The 30 Da mass difference and altered hydrogen‑bonding capacity between the target compound and the 3‑methoxy analog provide a defined physicochemical tool pair for evaluating the contribution of a single methoxy group to logP, solubility, permeability, and metabolic clearance. This pair is especially useful in CNS drug discovery programs where small changes in polar surface area can determine blood‑brain barrier penetration.

De Novo Screening as a Chemical Probe

Given the absence of published biological activity data for this compound, it is best suited as a novel chemical probe in high‑throughput screening campaigns against targets where the triazoloquinoline scaffold has shown promise, including PON2 (inhibited by the related TQ416 with EC₅₀ ~400 nM [3]) and HDAC8. Researchers must plan complete in‑house characterization rather than relying on literature benchmarks.

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